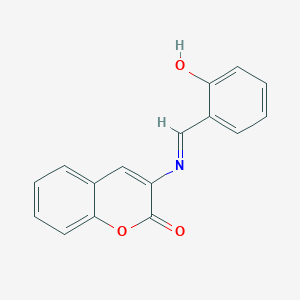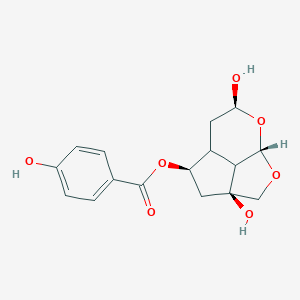
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone, also known as CP 55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, and it has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 is a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a wide range of biochemical and physiological effects. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are primarily found in the immune system and peripheral tissues. The activation of these receptors by 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases.
Biochemical and Physiological Effects
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, and it has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease. 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 has also been studied for its potential use as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 is its complex synthesis method, which requires specialized knowledge and equipment.
Direcciones Futuras
There are many potential future directions for research on 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940. One area of interest is the development of new synthetic cannabinoids that have improved selectivity and potency for the cannabinoid receptors CB1 and CB2. Another area of interest is the investigation of the potential therapeutic applications of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 in the treatment of neurological disorders and cancer. Finally, the development of new methods for the synthesis of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 and other synthetic cannabinoids could lead to the production of these compounds on a larger scale, making them more widely available for research purposes.
Métodos De Síntesis
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 is synthesized through a multistep process that involves the reaction of 2-chlorophenothiazine with pyrrolidine, followed by the introduction of a ketone group at the 2-position of the pyrrolidine ring. The final product is obtained through purification and isolation steps. The synthesis of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-emetic effects, and it has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease. 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 has also been studied for its potential use as an anti-cancer agent.
Propiedades
Nombre del producto |
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone |
|---|---|
Fórmula molecular |
C18H17ClN2OS |
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
1-(2-chlorophenothiazin-10-yl)-2-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C18H17ClN2OS/c19-13-7-8-17-15(11-13)21(14-5-1-2-6-16(14)23-17)18(22)12-20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10,12H2 |
Clave InChI |
CYLVKGNEUGZSPN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
SMILES canónico |
C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)
![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223922.png)
![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223926.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B223932.png)
![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B223935.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)






![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)